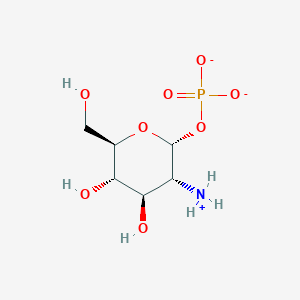![molecular formula C27H30O14 B1261355 5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one](/img/structure/B1261355.png)
5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[7-(hexopyranosyloxy)-5-hydroxy-4-oxo-4H-1-benzopyran-2-yl]phenyl 6-deoxyhexopyranoside is a member of flavonoids and a glycoside.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of a related compound, 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been studied to understand its crystalline form. This research contributes to the broader understanding of the crystallography of chromen-4-one derivatives (Manolov, Ströbele, & Meyer, 2008).
Diabetes Management Potential
A computational study on a structurally similar compound isolated from Syzygium densiflorum Wall. ex Wight & Arn suggested its potential role in diabetes management. This compound was identified as targeting several proteins relevant to diabetes, indicating a possible therapeutic application (Muthusamy & Krishnasamy, 2016).
Antibacterial Activity
The synthesis and study of Thiazolidin-4-ones based on a related chromen-4-one derivative revealed potential antibacterial properties against both Gram-positive and Gram-negative bacteria. This research indicates the antimicrobial potential of chromen-4-one derivatives (Čačić et al., 2009).
Antioxidant Properties
Investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, which are structurally related, have shown promising results. Such compounds have demonstrated significant scavenger activity, suggesting their potential use as antioxidants (Stanchev et al., 2009).
Anti-inflammatory Activity
A study on Cuminum cyminum L. seeds isolated a compound similar in structure to 5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one, which exhibited significant anti-inflammatory activity. This research expands the scope of chromen-4-one derivatives in anti-inflammatory treatments (Kang et al., 2019).
Anticancer Potential
Novel 3,4,5-trimethoxyphenyl coumarin derivatives, which are structurally similar to the target compound, have been synthesized and evaluated for antitumor activity. Some of these derivatives have shown better inhibitory activity against tumor cells compared to traditional chemotherapy drugs, highlighting the potential anticancer applications of these compounds (Shi et al., 2020).
properties
Product Name |
5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one |
|---|---|
Molecular Formula |
C27H30O14 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(37-10)38-12-4-2-11(3-5-12)16-8-15(30)19-14(29)6-13(7-17(19)40-16)39-27-25(36)23(34)21(32)18(9-28)41-27/h2-8,10,18,20-29,31-36H,9H2,1H3 |
InChI Key |
JWESWEUFMKPWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



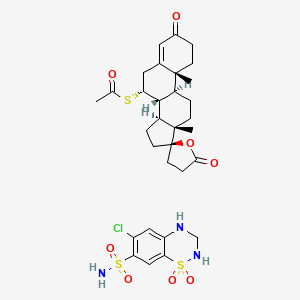
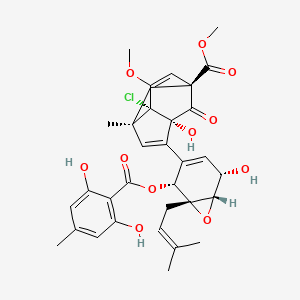
![2-[[(5Z,7E,10E)-3,9-dihydroxy-8-methyl-10-[[1-methyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]methylidene]dodeca-5,7-dienoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1261274.png)
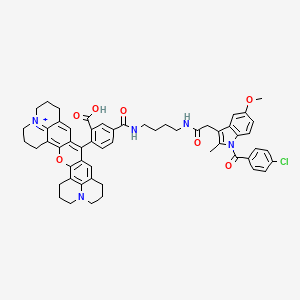
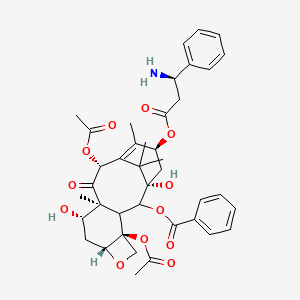
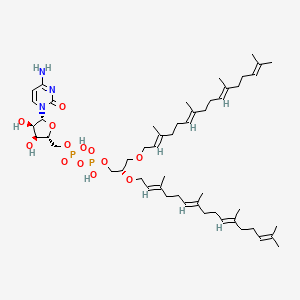
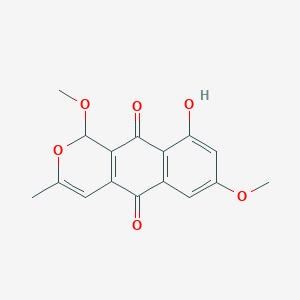
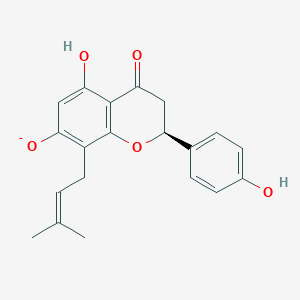
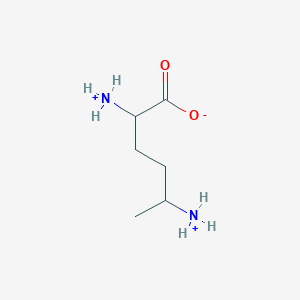
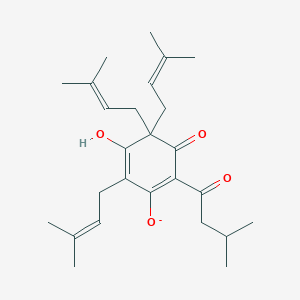
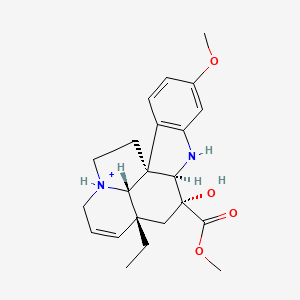
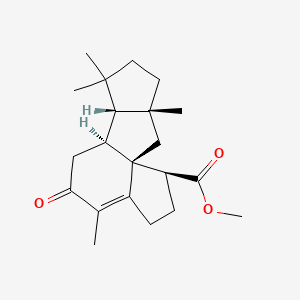
![(2S,3S,4aR,6R,7S,8S,8aR)-6-(hydroxymethyl)-2-(4-methoxyphenyl)-3-methyl-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxine-7,8-diol](/img/structure/B1261293.png)
